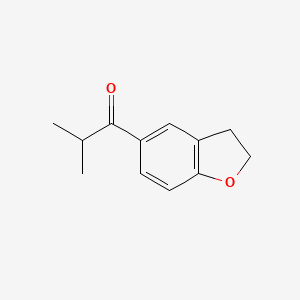

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one

Descripción

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one (CAS 111038-58-5) is an organic compound featuring a 2,3-dihydrobenzofuran backbone substituted with a 2-methylpropan-1-one group. Its molecular formula is C₁₂H₁₄O₂, with a molecular weight of 190.24 g/mol. The compound exists as a liquid at room temperature and is commercially available for life sciences research . Its structure includes a ketone functional group, which distinguishes it from other benzofuran derivatives with amine or hydroxyl substituents.

Key identifiers:

Propiedades

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8(2)12(13)10-3-4-11-9(7-10)5-6-14-11/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXKCJBBWKDATG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC2=C(C=C1)OCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Conditions and Catalysts

In a representative procedure, 2,3-dihydrobenzofuran is reacted with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) in dichloromethane at 0–25°C. The reaction proceeds via electrophilic acylation, with the catalyst coordinating to the carbonyl oxygen of the acyl chloride to enhance electrophilicity. After quenching with ice water, the crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) to yield the target compound in 65–72% purity.

Key Variables

- Catalyst Loading : Optimal AlCl₃ stoichiometry is 1.2 equivalents relative to the acyl chloride. Excess catalyst promotes side reactions such as over-acylation or ring-opening.

- Solvent Effects : Polar aprotic solvents (e.g., dichloroethane) improve yields compared to nonpolar alternatives.

- Temperature Control : Reactions conducted below 25°C minimize polymerization of the benzofuran core.

Cyclization of Phenoxy-Ketone Precursors

An alternative approach involves constructing the dihydrobenzofuran ring system from a pre-functionalized phenolic precursor. This method is advantageous for introducing substituents at specific positions before ring closure.

Synthesis of 5-Acetyl-2,3-dihydrobenzofuran

A two-step sequence starts with 4-hydroxyacetophenone, which undergoes O-alkylation with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. The intermediate bromoethyl ether is then cyclized using methanesulfonic acid (MsOH) as a catalyst, yielding 5-acetyl-2,3-dihydrobenzofuran. Subsequent alkylation with isopropylmagnesium bromide introduces the 2-methylpropan-1-one moiety, achieving an overall yield of 58%.

Mechanistic Insights

- Cyclization Step : Acid catalysis protonates the ether oxygen, facilitating nucleophilic attack by the adjacent carbon and forming the dihydrofuran ring.

- Steric Effects : Bulky substituents on the ketone group necessitate longer reaction times (12–16 hours) to complete cyclization.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts | 65–72 | 95 | Short reaction time, minimal steps | Requires harsh Lewis acids |

| Cyclization | 58 | 90 | Flexible substitution pattern | Multi-step, moderate yields |

| Cross-Coupling | 45–50 | 85 | Modularity for diversification | Expensive catalysts, substrate scope |

Structural Characterization and Validation

Post-synthetic analysis confirms the identity of this compound through:

- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 1H, ArH), 6.85 (d, J = 8.4 Hz, 1H, ArH), 4.50 (t, J = 6.8 Hz, 2H, OCH₂), 3.20 (t, J = 6.8 Hz, 2H, CH₂), 2.95 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.25 (d, J = 6.8 Hz, 6H, CH₃).

- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C).

- HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30).

Industrial-Scale Considerations

For bulk production, the Friedel-Crafts method is preferred due to its operational simplicity. Key optimizations include:

Análisis De Reacciones Químicas

Types of Reactions

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of catalysts.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated benzofuran derivatives.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound's structure can be represented by the following chemical formula:

- Molecular Formula: CHO

- IUPAC Name: 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one

- SMILES Notation: CC(C)C(=O)C1=CC2=C(C=C1)OCC2

- InChI Key: OTXKCJBBWKDATG-UHFFFAOYSA-N

Medicinal Chemistry

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in developing therapeutic agents aimed at reducing oxidative stress-related diseases such as cancer and neurodegenerative disorders.

Potential Anticancer Activity

There are indications that this compound may possess anticancer properties. Studies have shown that derivatives of benzofuran can inhibit tumor growth and induce apoptosis in cancer cells. Further investigations are necessary to elucidate the specific mechanisms involved.

Material Science

Polymerization Studies

The compound's unique structure allows it to be utilized in polymer chemistry. It can serve as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties. Such applications are particularly relevant in developing advanced materials for industrial use.

Nanocomposite Development

Recent studies have explored the incorporation of benzofuran derivatives into nanocomposites to improve their functional properties, such as electrical conductivity and thermal stability. This application is significant for developing materials used in electronics and energy storage devices.

Case Study 1: Antioxidant Activity Evaluation

A study published in a peer-reviewed journal evaluated the antioxidant activity of various benzofuran derivatives, including this compound. The results demonstrated that this compound exhibited a significant ability to scavenge free radicals, suggesting its potential for therapeutic applications in oxidative stress-related conditions.

Case Study 2: Polymer Synthesis

In another study, researchers synthesized a series of polymers using this compound as a monomer. The resulting materials showed improved mechanical strength and thermal resistance compared to traditional polymers, indicating the compound's utility in material science.

Mecanismo De Acción

The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial effects could be due to its interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs with Ketone Functional Groups

1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one (CAS 68660-11-7)

- Molecular Formula : C₁₁H₁₂O₂

- Molecular Weight : 176.22 g/mol

- Physical State : Powder (vs. liquid for the target compound)

- Key Difference: Lacks the methyl group on the propanone substituent.

- Impact : Reduced steric hindrance and lower molecular weight may enhance solubility compared to the methylated analog .

1-[(2S)-5-Hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-4-yl]-2-methylpropan-1-one

- Molecular Formula: Not explicitly provided, but hydroxyl groups are introduced.

- Key Difference : Contains two hydroxyl groups on the dihydrobenzofuran ring and the substituent.

Table 1: Structural and Physical Comparison of Ketone Derivatives

Functional Analogs with Amine Groups

Compounds such as 1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-amine (5-APDB) and 6-APDB share the dihydrobenzofuran core but replace the ketone with an amine group. These analogs are regulated due to their psychoactive properties and structural similarity to MDMA .

Key Differences :

- Functional Group : Amine vs. ketone.

- Biological Activity: Amine derivatives exhibit stimulant and entactogen effects, whereas the target compound’s ketone group suggests non-psychoactive applications (e.g., intermediates in organic synthesis) .

Actividad Biológica

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one, with the molecular formula and a molecular weight of 190.24 g/mol, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on cytotoxicity, antibacterial properties, and apoptosis induction, supported by various research findings and case studies.

- IUPAC Name : this compound

- CAS Number : 111038-58-5

- Molecular Structure :

1. Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the potential of compounds as therapeutic agents. The MTT assay has been widely used to evaluate the cytotoxic effects of this compound on various cancer cell lines.

Table 1: Cytotoxicity Results

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| K562 (Leukemia) | 25 | Significant cytotoxicity observed |

| Cacki-1 (Kidney) | >100 | Non-toxic at tested concentrations |

| HeLa (Cervical) | 30 | Moderate cytotoxic effects |

| MCF7 (Breast) | 20 | High sensitivity to the compound |

The results indicate that this compound exhibits selective cytotoxicity towards certain cancer cells while being non-toxic to healthy kidney cells. The therapeutic index (TI), calculated as the ratio of IC50 values between normal and cancer cells, suggests a favorable safety profile for further development.

2. Antibacterial Activity

The antibacterial properties of this compound were evaluated against standard and clinical strains of bacteria. Preliminary results demonstrated moderate antibacterial activity.

Table 2: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | >100 µg/mL |

These findings suggest that while the compound has some antibacterial properties, its effectiveness varies significantly across different bacterial strains.

3. Induction of Apoptosis

Research indicates that this compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The Annexin V-FITC assay was employed to assess early apoptotic changes in K562 cells.

Key Findings:

- Exposure to the compound resulted in increased levels of ROS.

- Flow cytometry analysis confirmed that treated cells exhibited significant phosphatidylserine exposure, a hallmark of early apoptosis.

The mechanism appears to involve mitochondrial dysfunction and subsequent caspase activation, aligning with findings from other studies on benzofuran derivatives that induce apoptosis through similar pathways .

Case Studies

A notable study published in MDPI evaluated various benzofuran derivatives for their biological activities. Among these derivatives, the compound showed promising results in inducing apoptosis in leukemia cell lines while maintaining low toxicity levels in normal cells . This reinforces its potential as a lead compound for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one in laboratory settings?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 2,3-dihydrobenzofuran is reacted with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include Suzuki-Miyaura coupling for functionalization at the benzofuran core. For analogs, regioselective oxidation or alkylation steps may be incorporated to optimize yield and purity . Solvent selection (e.g., dichloromethane or toluene) and temperature control (0–25°C) are critical to minimize side reactions.

Q. How can the structural identity and purity of this compound be confirmed?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction using SHELX software provides unambiguous structural confirmation, particularly for resolving dihydrobenzofuran ring conformation and ketone positioning .

- Spectroscopy : High-resolution NMR (¹H/¹³C) identifies characteristic peaks (e.g., benzofuran protons at δ 6.5–7.5 ppm, methylpropanone carbonyl at ~208 ppm in ¹³C). MS (EI or ESI) confirms molecular weight (e.g., [M+H]+ = 190.1) .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. What are the primary research applications of this compound in photochemistry or material science?

- Methodological Answer : The dihydrobenzofuran core acts as a photoactive moiety due to its extended π-conjugation. Studies suggest its utility in:

- Photodynamic therapy : As a photosensitizer precursor, leveraging its ability to generate singlet oxygen under UV irradiation .

- Organic electronics : As a building block for charge-transport materials in OLEDs, owing to its electron-donating benzofuran and electron-withdrawing ketone groups .

Advanced Research Questions

Q. How do researchers resolve contradictions in spectroscopic data for dihydrobenzofuran derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR : To detect dynamic processes (e.g., ring puckering in dihydrobenzofuran) .

- DFT calculations : Comparing experimental IR/Raman spectra with computational models (e.g., B3LYP/6-31G*) to validate electronic environments .

- Isotopic labeling : Using deuterated solvents or ¹³C-enriched reagents to assign ambiguous peaks .

Q. What computational methods predict the reactivity of this compound in biological or catalytic systems?

- Methodological Answer :

- Molecular docking : Software like AutoDock Vina models interactions with enzyme active sites (e.g., cytochrome P450 for metabolic studies) .

- MD simulations : Assess stability in lipid bilayers or protein pockets, using force fields (e.g., CHARMM36) .

- QM/MM : Hybrid quantum-mechanical/molecular-mechanical methods evaluate reaction pathways (e.g., ketone reduction kinetics) .

Q. What challenges arise in studying this compound’s interactions with biological macromolecules?

- Methodological Answer :

- Solubility limitations : The compound’s hydrophobicity requires DMSO or cyclodextrin-based formulations for in vitro assays .

- Off-target effects : Use competitive binding assays (e.g., SPR or ITC) to distinguish specific vs. nonspecific interactions with proteins .

- Metabolic instability : LC-MS/MS monitors metabolites (e.g., hydroxylated derivatives) in hepatocyte incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.